molecular formula C9H9BrN2 B1381544 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole CAS No. 886365-17-9

2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole

Cat. No. B1381544
M. Wt: 225.08 g/mol
InChI Key: HDNDNEGHMUVZEM-UHFFFAOYSA-N
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Description

“2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C9H9BrN21. However, there seems to be limited information available specifically for this compound.



Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years2. A common method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions3. However, the specific synthesis process for “2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole” is not explicitly mentioned in the available literature.



Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole” is not explicitly provided in the available literature. However, imidazole-based compounds typically feature a five-membered ring consisting of three carbon atoms and two nitrogen atoms4.



Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions3. However, specific chemical reactions involving “2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole” are not explicitly mentioned in the available literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole” are not explicitly mentioned in the available literature. However, a related compound, “2-(Bromomethyl)imidazole”, has a molecular weight of 161, a density of 1.779±0.06 g/cm3, a boiling point of 333.4±25.0 °C, and a flash point of 155.4°C1.


Scientific Research Applications

Imidazole derivatives have gained significant attention in various fields due to their diverse range of applications . Here are some general applications of imidazole derivatives:

  • Medicine and Pharmacology

    • Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They have shown a wide range of biological and pharmacological activities, such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
    • The methods of application or experimental procedures vary widely depending on the specific drug and its intended use. Generally, these compounds are synthesized through various methods like condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
    • The outcomes of these applications also vary widely, but they generally involve the successful treatment or management of various diseases and conditions .
  • Synthetic Chemistry and Industry

    • Imidazole derivatives find applications in synthetic chemistry and industry . They act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
    • The methods of application or experimental procedures in this field involve the use of these compounds as catalysts in various chemical reactions .
    • The outcomes of these applications generally involve the successful synthesis of various other compounds or the effective regulation of plant growth .
  • Green Chemistry and Organometallic Catalysis

    • Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
    • The methods of application or experimental procedures in this field involve the use of these compounds as catalysts in various chemical reactions .
    • The outcomes of these applications generally involve the successful synthesis of various other compounds or the effective regulation of plant growth .

Safety And Hazards

The safety and hazards of “2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole” are not explicitly mentioned in the available literature. However, imidazole compounds are generally considered hazardous and can cause skin and eye irritation, and respiratory system toxicity6.


Future Directions

Imidazole-based compounds have been extensively used in pharmaceuticals and agrochemicals, and emerging research into dyes for solar cells and other optical applications5. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance5. However, specific future directions for “2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole” are not explicitly mentioned in the available literature.


Please note that the information provided is based on the available literature and may not be fully applicable to “2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole”. Further research may be needed to obtain more specific and detailed information about this compound.


properties

IUPAC Name

2-(bromomethyl)-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNDNEGHMUVZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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